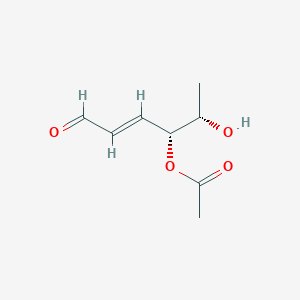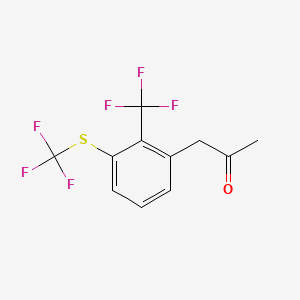
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor (EDA) complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and interactions.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the additional trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethylthio groups, which provide distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H8F6OS |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(19-11(15,16)17)9(7)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
WMHYERTUXFGYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)

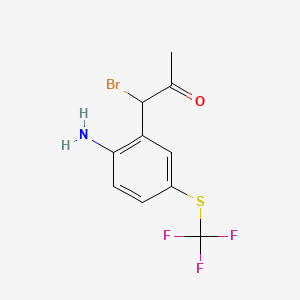
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
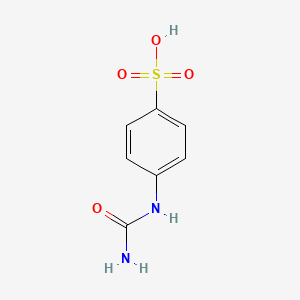
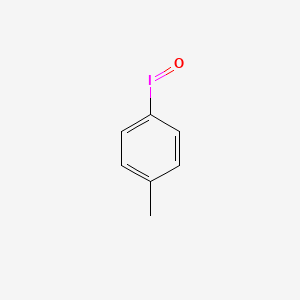


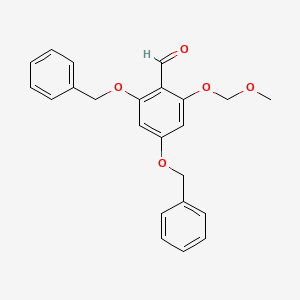

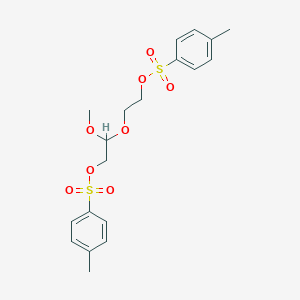
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
